8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Overview
Description
“8-Iodo-7-methoxyimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H7IN2O . It is a type of heterocyclic compound, specifically an imidazo[1,2-a]pyridine derivative .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “8-Iodo-7-methoxyimidazo[1,2-a]pyridine”, has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for the synthesis of imidazo[1,2-a]pyridines have been highlighted in recent literature . These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular structure of “8-Iodo-7-methoxyimidazo[1,2-a]pyridine” consists of an imidazo[1,2-a]pyridine core with an iodine atom at the 8-position and a methoxy group at the 7-position . The empirical formula is C8H7IN2O, and the molecular weight is 274.06 .
Chemical Reactions Analysis
The chemical reactions involving “8-Iodo-7-methoxyimidazo[1,2-a]pyridine” and similar compounds have been the subject of extensive research . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .
Scientific Research Applications
Pharmaceutical Research and Drug Development
8-Iodo-7-methoxyimidazo[1,2-a]pyridine is a compound that has shown potential in the development of new pharmaceuticals. Its structure is amenable to modifications that can lead to the discovery of novel therapeutic agents. For instance, derivatives of this compound have been explored for their efficacy against a range of infectious agents .
Antiparasitic Treatments
In the field of parasitology, 8-Iodo-7-methoxyimidazo[1,2-a]pyridine derivatives have been studied for their antiparasitic properties. Research has demonstrated their effectiveness in vitro against various piroplasms, including Babesia and Theileria species, which are significant pathogens in livestock .
Antibacterial Agents
This compound has also been investigated for its antibacterial properties. Specifically, imidazo[1,2-a]pyridine analogues have shown promise as potent anti-tuberculosis agents, with studies indicating significant reduction in bacterial load in infected mouse models .
Future Directions
Imidazo[1,2-a]pyridines, including “8-Iodo-7-methoxyimidazo[1,2-a]pyridine”, have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines .
properties
IUPAC Name |
8-iodo-7-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2O/c1-12-6-2-4-11-5-3-10-8(11)7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGXMASIVSLVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=CN2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269753 | |
Record name | Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Iodo-7-methoxyimidazo[1,2-a]pyridine | |
CAS RN |
1364917-15-6 | |
Record name | Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501269753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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